molecular formula C26H27F3N2O5 B13396729 5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester

5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester

Cat. No.: B13396729
M. Wt: 504.5 g/mol
InChI Key: AOIZYTLEYXPYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and a Lewis acid catalyst.

    Formation of the Amide Bond: This involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. It can be used in the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar applications.

    Nicardipine: A dihydropyridine derivative used for its vasodilatory properties.

Uniqueness

What sets 5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and potential applications. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C26H27F3N2O5

Molecular Weight

504.5 g/mol

IUPAC Name

methyl 5-[(3,4-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H27F3N2O5/c1-14-21(24(32)30-13-16-10-11-19(34-3)20(12-16)35-4)23(22(15(2)31-14)25(33)36-5)17-8-6-7-9-18(17)26(27,28)29/h6-12,23,31H,13H2,1-5H3,(H,30,32)

InChI Key

AOIZYTLEYXPYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.